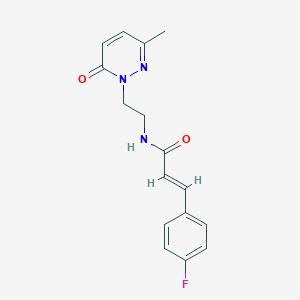

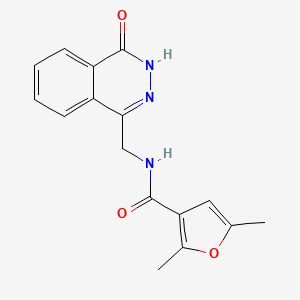

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide, also known as FOA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FOA is a small molecule that can be synthesized using specific methods, and it has been shown to have promising effects in various biochemical and physiological processes.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Acrylamide derivatives are pivotal in the synthesis of various heterocyclic compounds, offering insights into regioselective synthesis and chemoselectivity reactions. The work by Hassaneen and Shawali (2013) demonstrates the versatility of enaminone and enamino ester precursors, derived from acrylamide analogs, in synthesizing pyrazole derivatives and bis-pyrazolyl ketones, highlighting their potential in creating functionalized molecular frameworks (Hassaneen & Shawali, 2013).

Biochemical Applications

Acrylamides have been explored for their ability to interact with biological molecules. Eftink and Ghiron (1976) investigated acrylamide as a quencher of tryptophanyl fluorescence in proteins, providing a method to study protein conformation and dynamics, enzyme inhibitor binding, and protein exposure through fluorescence quenching studies (Eftink & Ghiron, 1976).

Material Science and Supramolecular Chemistry

In material science, acrylamide derivatives have been used to create supramolecular assemblies. Matos et al. (2016) synthesized and characterized a compound with structural similarities, showing how noncovalent interactions like hydrogen bonding and π-π stacking contribute to the stabilization of supramolecular networks, with implications for designing materials with specific properties (Matos et al., 2016).

Environmental Sensing and Removal Applications

Dutta et al. (2020) developed biocompatible macromolecular luminogens incorporating acrylamide units for sensitive detection and removal of heavy metals like Fe(III) and Cu(II), showcasing the environmental applications of acrylamide derivatives in sensing and remediation technologies (Dutta et al., 2020).

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c1-12-2-9-16(22)20(19-12)11-10-18-15(21)8-5-13-3-6-14(17)7-4-13/h2-9H,10-11H2,1H3,(H,18,21)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKHWARPDQJERF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)

![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)

![Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B2605837.png)

![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2605847.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)